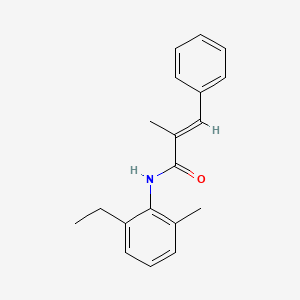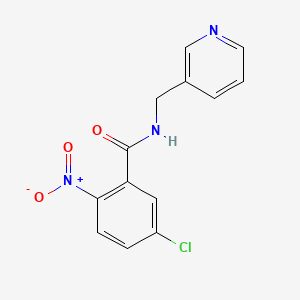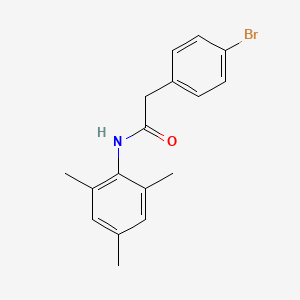
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide, commonly known as EMMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EMMPA is a non-opioid analgesic agent that has been shown to have potent antinociceptive effects in animal models. This compound has also been investigated for its potential therapeutic applications in the treatment of chronic pain.
作用机制
The exact mechanism of action of EMMPA is not fully understood. However, it is believed that EMMPA acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, EMMPA can reduce the transmission of pain signals and thereby reduce pain sensitivity.
Biochemical and Physiological Effects
EMMPA has been shown to have a number of biochemical and physiological effects. In animal studies, EMMPA has been shown to reduce inflammation and oxidative stress, which are both associated with chronic pain. EMMPA has also been shown to have a neuroprotective effect, which means that it can protect nerve cells from damage.
实验室实验的优点和局限性
One of the main advantages of using EMMPA in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the mechanisms of chronic pain and for developing new therapeutics for the treatment of chronic pain. However, one limitation of using EMMPA is its potential toxicity. EMMPA has been shown to have toxic effects on the liver and kidneys in some animal studies, which means that caution should be exercised when using this compound in lab experiments.
未来方向
There are a number of future directions for research on EMMPA. One area of research is the development of new analogues of EMMPA that have improved potency and selectivity for voltage-gated sodium channels. Another area of research is the investigation of the potential therapeutic applications of EMMPA in other diseases, such as epilepsy and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of EMMPA and to identify potential side effects and toxicities associated with its use.
合成方法
EMMPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Horner-Wadsworth-Emmons reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a base. Both methods have been successfully used to synthesize EMMPA.
科学研究应用
EMMPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Animal studies have shown that EMMPA has potent antinociceptive effects, which means that it can reduce pain sensitivity in response to noxious stimuli. EMMPA has also been shown to have a longer duration of action compared to other non-opioid analgesic agents, which makes it a promising candidate for the treatment of chronic pain.
属性
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQHACTCHPVII-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)